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molecular formula C16H14N4O B8600866 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile

3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile

Cat. No. B8600866
M. Wt: 278.31 g/mol
InChI Key: OSRQWQRVNSTJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08357716B2

Procedure details

To a solution of ground potassium hydroxide (6.75 g, 120 mmol) in DMSO (300 mL) at room temperature under nitrogen was added 4-(methyloxy)-1H-indazol-3-amine (for a preparation see Intermediate 1) (7.85 g, 48.1 mmol), and this gave a deep red solution. After 5 minutes 3-(chloromethyl)benzonitrile (8.84 g, 58.3 mmol) was added in one portion. The reaction mixture was stirred for 20 minutes and then poured into water (500 mL), forming an emulsion. This was extracted using chloroform (3×500 mL). The combined organic solutions were washed with water (400 mL) and passed through a hydrophobic frit. The solvent was removed in vacuo, the residue was applied to a 340 g silica cartridge, and eluted with a gradient of 0-100% ethyl acetate in cyclohexane over 8 CV. This gave an orange solid which was treated with ethyl acetate (10 mL) and cyclohexane (90 mL). The solid was collected by filtration and washed with cyclohexane (50 mL). The solid was dried in vacuo to give the title compound (7.89 g, 59%) as a pale orange solid. LCMS (System A) RT=0.93 min, ES+ve m/z 279 (M+H)+.
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.84 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:6]=1[C:7]([NH2:14])=[N:8][NH:9]2.Cl[CH2:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[C:20]#[N:21].O>CS(C)=O.C1CCCCC1.C(OCC)(=O)C>[NH2:14][C:7]1[C:6]2[C:10](=[CH:11][CH:12]=[CH:13][C:5]=2[O:4][CH3:3])[N:9]([CH2:16][C:17]2[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=2)[C:20]#[N:21])[N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.75 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(=NNC2=CC=C1)N
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
8.84 g
Type
reactant
Smiles
ClCC=1C=C(C#N)C=CC1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this gave a deep red solution
CUSTOM
Type
CUSTOM
Details
forming an emulsion
EXTRACTION
Type
EXTRACTION
Details
This was extracted
WASH
Type
WASH
Details
The combined organic solutions were washed with water (400 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
eluted with a gradient of 0-100% ethyl acetate in cyclohexane over 8 CV
CUSTOM
Type
CUSTOM
Details
This gave an orange solid which
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with cyclohexane (50 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=NN(C2=CC=CC(=C12)OC)CC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.89 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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